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(3-(furan-2-yl)-1H-pyrazol-4-yl)methanol

Cat. No.: B13336190
M. Wt: 164.16 g/mol
InChI Key: YYVHLORFXXTWRN-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) and Pyrazole (B372694) Moieties in Organic Synthesis

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile building block in organic synthesis. ijabbr.com Its derivatives are found in numerous natural products and are utilized in the synthesis of a wide array of pharmaceuticals and agrochemicals. utripoli.edu.ly The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is another cornerstone of medicinal chemistry. researchgate.net Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govpharmatutor.org The presence of the pyrazole ring in several commercially successful drugs underscores its importance in pharmaceutical research. nih.gov

The distinct electronic properties of furan and pyrazole make them valuable components in the synthetic chemist's toolkit. Furan can participate in various cycloaddition and substitution reactions, while the pyrazole ring offers multiple sites for functionalization. orientjchem.org

Positioning of (3-(furan-2-yl)-1H-pyrazol-4-yl)methanol within Furan-Pyrazole Chemical Space

This compound, with its CAS number 2092583-07-6, is a unique molecule that strategically links a furan ring at the 3-position and a hydroxymethyl group at the 4-position of a pyrazole core. This specific arrangement of functional groups provides a versatile scaffold for further chemical modifications. The hydroxyl group can be readily transformed into other functionalities, making it a valuable synthon for the construction of more complex molecules. Its position within the broader furan-pyrazole chemical space is that of a key intermediate, offering a gateway to a diverse range of derivatives with potential applications in various fields of chemical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O2 B13336190 (3-(furan-2-yl)-1H-pyrazol-4-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(furan-2-yl)-1H-pyrazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-4,11H,5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVHLORFXXTWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C=NN2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of 3 Furan 2 Yl 1h Pyrazol 4 Yl Methanol

Reactions at the Pyrazole (B372694) Nitrogen Atoms

The pyrazole ring in (3-(furan-2-yl)-1H-pyrazol-4-yl)methanol contains two adjacent nitrogen atoms, one of which is protonated in the 1H-tautomer. These nitrogens are key sites for derivatization, primarily through alkylation and acylation reactions.

N-alkylation of pyrazoles is a common strategy to introduce molecular diversity. In the case of unsymmetrically substituted pyrazoles like this compound, alkylation can lead to two regioisomeric products: N1- and N2-alkylated pyrazoles. The regioselectivity of these reactions is influenced by both steric and electronic factors. Generally, the alkylation of 3-substituted-1H-pyrazoles often favors the N1-isomer due to steric hindrance at the N2 position. researchgate.netrrbdavc.orgresearchgate.net

Typical alkylating agents include alkyl halides, sulfates, and triflates, often in the presence of a base to deprotonate the pyrazole nitrogen. The choice of base and solvent can significantly impact the ratio of the N1 to N2 isomers. For instance, using a strong base like sodium hydride in a polar aprotic solvent such as DMF typically promotes N-alkylation. Phase-transfer catalysis has also been employed for the N-alkylation of pyrazolones. bldpharm.com

N-acylation of pyrazoles can be achieved using acyl chlorides or anhydrides. Similar to alkylation, acylation of 3-substituted pyrazoles can yield two regioisomers. The reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2-bromo-3-furoyl chloride, for example, can result in O-acylation to form an ester. mdpi.comresearchgate.net In the context of this compound, acylation could potentially occur at either of the pyrazole nitrogens or at the hydroxyl group of the methanol (B129727) side chain, and the reaction conditions would determine the selectivity. For instance, a series of N-acetyl pyrazole derivatives have been synthesized by the cyclocondensation reaction of chalcones with hydrazine (B178648) hydrate (B1144303) in glacial acetic acid. researchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Pyrazole Rings This table is generated based on reactions of analogous pyrazole-containing compounds, as direct experimental data for this compound is not available in the provided search results.

ReagentConditionsProduct TypeRegioselectivity
Alkyl Halide (e.g., CH₃I)Base (e.g., NaH), DMFN-Alkyl PyrazoleMixture of N1 and N2 isomers, often favoring N1 for 3-substituted pyrazoles
Acyl Chloride (e.g., CH₃COCl)Base (e.g., Triethylamine)N-Acyl PyrazoleMixture of N1 and N2 isomers
Hydrazine Hydrate / Acetic AcidRefluxN-Acetyl Pyrazoline (from chalcone (B49325) precursor)Specific to the synthetic route

1H-Pyrazoles substituted at the 3- and 5-positions can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms. For this compound, where the substituents are at the 3- and 4-positions, the primary tautomerism involves the single proton on the nitrogen. However, the electronic nature of the furan (B31954) ring at the 3-position can influence the acidity of the N-H proton and the electron density distribution in the pyrazole ring, which in turn affects its reactivity.

Studies on 3(5)-phenylpyrazoles have shown that they exist as a mixture of tautomers in solution, with the 3-phenyl tautomer often being the major form. cymitquimica.com The tautomeric equilibrium is influenced by the solvent, temperature, and the nature of the substituents. quora.com For this compound, the furan ring, being an electron-rich aromatic system, can influence the electronic properties of the adjacent pyrazole ring. This interplay can affect the nucleophilicity of the nitrogen atoms and thus the regiochemical outcome of N-substitution reactions.

Reactions at the Furan Ring

The furan ring is an electron-rich five-membered heterocycle that readily undergoes electrophilic aromatic substitution. Its reactivity is significantly higher than that of benzene (B151609). scribd.comonlineorganicchemistrytutor.com

In furan, electrophilic substitution preferentially occurs at the C2 and C5 positions due to the greater stabilization of the cationic intermediate through resonance. quora.combeilstein-archives.org Since the C2 position of the furan ring in this compound is already substituted, electrophilic attack is expected to occur predominantly at the C5 position.

Common electrophilic substitution reactions for furan include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. These reactions are typically carried out under mild conditions to avoid polymerization or ring-opening of the sensitive furan ring. For example, nitration can be achieved using acetyl nitrate (B79036), and halogenation often requires reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to control the reaction. scribd.combeilstein-archives.org The pyrazolyl-methanol substituent at the C2 position of the furan ring will influence the regioselectivity and the rate of electrophilic attack. The pyrazole ring can act as either an electron-donating or electron-withdrawing group depending on the reaction conditions and its point of attachment, which will modulate the reactivity of the furan ring.

Table 2: Common Electrophilic Aromatic Substitution Reactions on Furan Rings

ReactionReagentExpected Position of Substitution
NitrationAcetyl nitrate (CH₃COONO₂)C5
BrominationN-Bromosuccinimide (NBS)C5
ChlorinationN-Chlorosuccinimide (NCS)C5
FormylationVilsmeier-Haack reagent (POCl₃, DMF)C5

The furan ring can undergo various ring transformation reactions, often initiated by oxidation or reaction with dienophiles. Oxidative degradation of furans can lead to the formation of carboxylic acids, a transformation that can be useful in synthesis. nih.gov For instance, oxidation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones can lead to dearomatization of the furan ring and subsequent cyclization. imperial.ac.uk While specific studies on the ring transformation of this compound are not available, it is plausible that under specific oxidative conditions, the furan moiety could be cleaved or rearranged. Acid-catalyzed rearrangements of furan derivatives can also lead to the formation of other heterocyclic systems. nih.govsemanticscholar.org

Transformations of the Methanol Side Chain

The primary alcohol functionality of the methanol side chain at the C4 position of the pyrazole ring offers a versatile handle for a variety of chemical transformations.

Standard alcohol reactions such as oxidation, esterification, and conversion to halides are all applicable. Oxidation of the primary alcohol can yield the corresponding aldehyde, (3-(furan-2-yl)-1H-pyrazol-4-yl)carbaldehyde, or be further oxidized to the carboxylic acid, 3-(furan-2-yl)-1H-pyrazole-4-carboxylic acid. Mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are typically used for the selective oxidation to the aldehyde, while stronger oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent would lead to the carboxylic acid. The metabolism of 4-methylpyrazole, for instance, involves oxidation to 4-hydroxymethylpyrazole and then to 4-carboxypyrazole. researchgate.netnih.gov

Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) under appropriate conditions, such as Fischer esterification. mdpi.comresearchgate.net This reaction provides a straightforward method to introduce a wide variety of functional groups.

The hydroxyl group can also be converted into a good leaving group, such as a halide (e.g., using SOCl₂ or PBr₃) or a sulfonate ester (e.g., tosyl chloride), to facilitate subsequent nucleophilic substitution reactions. This would allow for the introduction of various nucleophiles at the methylene (B1212753) carbon, further expanding the synthetic utility of this scaffold.

Table 3: Potential Transformations of the Methanol Side Chain

ReactionReagent(s)Product Functional Group
Oxidation (to aldehyde)PCC, MnO₂Aldehyde
Oxidation (to carboxylic acid)KMnO₄, Jones reagentCarboxylic Acid
EsterificationCarboxylic acid (acid catalyst), Acyl chlorideEster
HalogenationSOCl₂, PBr₃Alkyl Halide
EtherificationAlkyl halide (base)Ether

Oxidation Reactions

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, (3-(furan-2-yl)-1H-pyrazol-4-yl)carbaldehyde, or further to the carboxylic acid, 3-(furan-2-yl)-1H-pyrazole-4-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. For instance, pyridinium chlorochromate (PCC) is a well-established reagent for the oxidation of primary alcohols to aldehydes with minimal over-oxidation. researchgate.net Another effective method involves the use of iron(III) chloride hexahydrate (FeCl3·6H2O) in the presence of a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), a stable nitroxyl (B88944) radical. This system has been successfully used for the oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanols to their corresponding aldehydes in good yields, without affecting the pyrazole ring. researchgate.net

The Vilsmeier-Haack reaction provides an alternative route to the synthesis of pyrazole-4-carbaldehydes from suitable pyrazole precursors. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich pyrazole ring. nih.govorganic-chemistry.orgresearchgate.netijpcbs.comwikipedia.org

Stronger oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), can lead to the over-oxidation of the hydroxymethyl group to a carboxylic acid. The furan ring is also susceptible to oxidation under harsh conditions, which can lead to ring-opening products.

Table 1: Oxidation Reactions of Hydroxymethylpyrazoles

Starting Material Reagent(s) Product Reference(s)
(1,3-diaryl-1H-pyrazol-4-yl)methanol FeCl3·6H2O, TEMPO 1,3-diaryl-1H-pyrazole-4-carbaldehyde researchgate.net
Hydroxymethyl-(3-pyridyl)pyrazole Pyridinium chlorochromate (PCC) (3-pyridyl)pyrazole-4-carbaldehyde researchgate.net

Reduction Reactions

The reduction of this compound can target either the furan ring or, under more forcing conditions, the pyrazole ring. The pyrazole ring is generally resistant to reduction due to its aromatic character.

Catalytic hydrogenation is a common method for the reduction of the furan ring. Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas can lead to the saturation of the furan ring, yielding the corresponding tetrahydrofuran (B95107) derivative. rsc.orgmdpi.com The reaction conditions, including pressure, temperature, and catalyst choice, can be optimized to achieve selective hydrogenation of the furan ring without affecting the pyrazole core. For instance, photocatalytic hydrogenation of furan to tetrahydrofuran has been achieved using metal-loaded titanium(IV) oxide in alcoholic suspensions without the need for hydrogen gas. rsc.org

The reduction of furfural, a related furan derivative, has been extensively studied and can lead to various products, including cyclopentanone (B42830) derivatives, through a combination of hydrogenation and rearrangement reactions. researchgate.netnih.gov This suggests that under certain catalytic conditions, the furan moiety in this compound could undergo similar transformations.

Table 2: Potential Reduction Products of this compound

Moiety Targeted Reagent(s)/Condition(s) Potential Product Reference(s)
Furan Ring Catalytic Hydrogenation (e.g., Pd/C, H2) (3-(tetrahydrofuran-2-yl)-1H-pyrazol-4-yl)methanol rsc.orgmdpi.com

Esterification and Etherification

The hydroxymethyl group of this compound readily undergoes esterification and etherification reactions, providing a straightforward route to a variety of derivatives.

Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, typically in the presence of an acid catalyst. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a classic method for this transformation. Patents describe the preparation of various pyrazole-4-carboxylic acid esters, which are structurally related and highlight the feasibility of forming ester linkages with the pyrazole scaffold. google.comgoogle.com

Etherification can be accomplished through methods like the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.comrichmond.edulibretexts.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. This method is highly versatile and allows for the introduction of a wide range of alkyl or aryl groups to the oxygen atom.

Table 3: Esterification and Etherification of Hydroxymethyl Group

Reaction Reagent(s) General Product
Esterification Carboxylic acid, acid catalyst (3-(furan-2-yl)-1H-pyrazol-4-yl)methyl ester

Multi-Component Reactions for Diversified Structures

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The aldehyde derivative of this compound, (3-(furan-2-yl)-1H-pyrazol-4-yl)carbaldehyde, is an excellent substrate for such reactions, leading to a diverse range of fused heterocyclic systems.

A prominent example is the synthesis of pyranopyrazole derivatives. In a typical four-component reaction, a pyrazole-4-carbaldehyde can be reacted with malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. rsc.orgresearchgate.netnih.govtandfonline.com This reaction proceeds through a cascade of events, including Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration steps to afford the highly substituted pyranopyrazole core. Various catalysts, including basic catalysts and green catalysts like baker's yeast, have been employed to promote this transformation under mild and environmentally friendly conditions. researchgate.net

The diversity of the final products can be further enhanced by varying the components of the MCR. For example, using different β-dicarbonyl compounds or active methylene compounds can lead to a wide array of substituted pyranopyrazoles with potential applications in medicinal chemistry.

Mechanistic Elucidations of Key Transformation Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of new transformations. For the key reactions involving this compound and its derivatives, several mechanistic pathways have been proposed.

The Vilsmeier-Haack reaction , used for the formylation of pyrazoles, proceeds through the formation of a Vilsmeier reagent, which is a chloroiminium ion generated from POCl3 and DMF. nih.govorganic-chemistry.orgwikipedia.org This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the final pyrazole-4-carbaldehyde. nih.gov

The mechanism of pyranopyrazole formation in the four-component reaction is believed to initiate with a Knoevenagel condensation between the pyrazole-4-carbaldehyde and malononitrile, catalyzed by a base. researchgate.netresearchgate.net This is followed by a Michael addition of the enolate of the β-ketoester to the resulting α,β-unsaturated nitrile. The intermediate then undergoes cyclization through the reaction of the hydrazine with one of the carbonyl groups, followed by dehydration to yield the stable pyranopyrazole ring system. The exact sequence of events can be influenced by the specific reactants and catalysts used. researchgate.netnih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization of 3 Furan 2 Yl 1h Pyrazol 4 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For (3-(furan-2-yl)-1H-pyrazol-4-yl)methanol, a combination of 1D and 2D NMR experiments would be employed to unambiguously assign all proton and carbon signals and to establish the connectivity and spatial relationships within the molecule.

The ¹H NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The furan (B31954) ring protons would appear as three distinct multiplets in the aromatic region, characteristic of a 2-substituted furan. The pyrazole (B372694) ring would exhibit a singlet for the C5-H proton. The methylene (B1212753) protons of the methanol (B129727) group would likely appear as a singlet, which may show coupling to the hydroxyl proton depending on the solvent and concentration. The NH proton of the pyrazole ring would present as a broad singlet.

The ¹³C NMR spectrum would complement the proton data, showing signals for each unique carbon atom. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the carbons of the furan and pyrazole rings would resonate in the aromatic region, with the carbon attached to the oxygen of the furan ring appearing at a characteristically downfield shift. The methylene carbon of the methanol group would be found in the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom Number Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) Hz
H5 (Pyrazole) ~7.8 s -
H5' (Furan) ~7.5 d ~1.8
H3' (Furan) ~6.6 d ~3.4
H4' (Furan) ~6.4 dd ~3.4, ~1.8
CH₂ ~4.6 s -
OH Variable br s -

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Number Predicted Chemical Shift (ppm)
C3 (Pyrazole) ~148
C5 (Pyrazole) ~130
C4 (Pyrazole) ~115
C2' (Furan) ~145
C5' (Furan) ~142
C3' (Furan) ~106
C4' (Furan) ~112

Note: The chemical shifts presented in the tables are estimations based on known values for similar structural motifs and may vary from experimentally determined values.

To confirm the assignments from 1D NMR and to establish the connectivity between different parts of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the coupled protons on the furan ring (H3', H4', and H5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection between the furan and pyrazole rings, and the attachment of the methanol group to the pyrazole ring. For example, correlations would be expected from the methylene protons to C4 and C5 of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be useful in determining the preferred conformation of the molecule, for instance, the relative orientation of the furan and pyrazole rings.

The bond connecting the furan and pyrazole rings allows for rotation, which could lead to different stable conformations. Dynamic NMR studies, involving recording spectra at various temperatures, could provide insights into the rotational energy barrier and the conformational dynamics of the molecule. Changes in the line shapes of the NMR signals with temperature could indicate the presence of conformational exchange processes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous determination of its elemental formula, C₈H₈N₂O₂.

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be used to induce fragmentation of the molecule. The resulting fragmentation pattern would provide a fingerprint that can be used to confirm the structure. Key expected fragmentation pathways would include:

Loss of a hydroxyl radical (•OH) from the methanol group.

Loss of formaldehyde (B43269) (CH₂O) from the methanol group.

Cleavage of the bond between the pyrazole ring and the methanol group.

Fragmentation of the furan and pyrazole rings, leading to characteristic smaller ions.

Analysis of these fragmentation patterns would provide valuable corroborative evidence for the structure elucidated by NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum for this compound would be expected to reveal characteristic absorption bands corresponding to its key functional groups. The analysis would involve assigning these bands to specific molecular vibrations.

A hypothetical data table for the prominent IR peaks would be structured as follows:

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
(Broad) ~3400-3200StrongO-H stretching (hydroxyl group), N-H stretching (pyrazole ring)
~3100MediumC-H stretching (aromatic furan and pyrazole rings)
~2900Medium-WeakC-H stretching (methylene group of methanol)
~1600-1450MediumC=C and C=N stretching (furan and pyrazole rings)
~1250StrongC-O stretching (furan ring and primary alcohol)
~1050StrongC-O stretching (primary alcohol)

The broadness of the O-H and N-H stretching bands would suggest the presence of hydrogen bonding in the sample. The precise positions of the aromatic C-H stretches and the ring stretching vibrations would be indicative of the substitution pattern on the furan and pyrazole rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the conjugated system formed by the furan and pyrazole rings would be expected to give rise to distinct absorption bands.

A summary of expected UV-Vis absorption data would be presented in a table similar to this:

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic Transition
MethanolNot AvailableNot Availableπ → π
DichloromethaneNot AvailableNot Availableπ → π
AcetonitrileNot AvailableNot Availablen → π*

The π → π* transitions are expected to be the most intense and would likely appear at longer wavelengths due to the extended conjugation between the two heterocyclic rings. The n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, would be of lower intensity and might be observed as shoulders on the main absorption bands. The position of the absorption maxima (λmax) could be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.

X-ray Crystallography for Solid-State Structure Elucidation

Unit Cell Parameters and Space Group Determination

The crystallographic analysis would begin with the determination of the unit cell parameters and the space group, which describe the symmetry and dimensions of the crystal lattice.

A typical table of crystallographic data would include:

ParameterValue
Chemical FormulaC₈H₈N₂O₂
Formula Weight164.16 g/mol
Crystal SystemNot Available
Space GroupNot Available
a (Å)Not Available
b (Å)Not Available
c (Å)Not Available
α (°)Not Available
β (°)Not Available
γ (°)Not Available
Volume (ų)Not Available
Z (molecules/unit cell)Not Available
Density (calculated, g/cm³)Not Available

Intermolecular Interactions and Crystal Packing

A crucial aspect of the crystallographic analysis would be the study of intermolecular interactions, which govern how the molecules are arranged in the crystal lattice. For this compound, hydrogen bonding would be expected to play a significant role in the crystal packing.

The analysis would likely reveal:

Hydrogen Bonding: The hydroxyl (-OH) group of the methanol moiety and the N-H group of the pyrazole ring are capable of acting as hydrogen bond donors. The nitrogen atoms of the pyrazole ring and the oxygen atom of the furan and hydroxyl groups can act as hydrogen bond acceptors. This would likely lead to the formation of an extensive network of intermolecular hydrogen bonds, potentially forming chains or sheets of molecules.

π-π Stacking: The aromatic furan and pyrazole rings could engage in π-π stacking interactions, further stabilizing the crystal structure. The analysis would detail the distances and geometries of these interactions.

A detailed description of the crystal packing would illustrate how these intermolecular forces direct the assembly of the molecules into a three-dimensional supramolecular architecture.

Theoretical and Computational Investigations into 3 Furan 2 Yl 1h Pyrazol 4 Yl Methanol Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy conformation. For compounds like (3-(furan-2-yl)-1H-pyrazol-4-yl)methanol, DFT calculations, often using the B3LYP functional with a basis set such as 6-31G(d), can predict key structural parameters.

In a comprehensive DFT study on the closely related molecule, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the geometry optimization revealed a planar conformation, where all constituent atoms lie in the same plane. This planarity is stabilized by the conjugated π-systems of the furan (B31954) and pyrazole (B372694) rings. Similar planarity would be expected for the core furan-pyrazole structure of this compound. DFT calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

Table 1: Representative Calculated Geometric Parameters for a Furan-Pyrazole System (Analog: 3-(2-furyl)-1H-pyrazole-5-carboxylic acid)

Parameter Description Calculated Value
Bond Length (Å) C-C (in furan ring) ~1.37 - 1.43
C-O (in furan ring) ~1.36
C-N (in pyrazole ring) ~1.33 - 1.38
N-N (in pyrazole ring) ~1.35
C-C (inter-ring) ~1.45
Bond Angle (°) C-O-C (in furan ring) ~106.7
C-N-N (in pyrazole ring) ~105.0 - 112.0

Data derived from studies on analogous compounds.

While DFT is highly popular, other quantum chemical methods are also employed. Ab initio methods, which are based on first principles without empirical parameters, offer high accuracy but are computationally expensive. Conversely, semi-empirical methods, such as PM3, use parameters derived from experimental data to simplify calculations. These methods are much faster, making them suitable for preliminary analysis of large molecules or for screening large numbers of compounds, though with a trade-off in accuracy compared to DFT or ab initio approaches.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO energy relates to the ability to donate electrons, while the LUMO energy corresponds to the ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that a molecule is more polarizable and reactive.

For the related compound 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, suggesting high electronic stability. This value is comparable to those calculated for other pyrazole derivatives, which typically fall in the range of 4 to 6 eV.

Table 2: Comparison of Calculated HOMO-LUMO Energy Gaps for Pyrazole Derivatives

Compound Method HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
3-(2-furyl)-1H-pyrazole-5-carboxylic acid DFT/B3LYP/6-31G(d) - - 4.458
Pyrazole Derivative (Pyz-1) DFT/B3LYP/6–311G(d,p) -6.150 -1.032 5.118
Pyrazole Derivative (Pyz-2) DFT/B3LYP/6–311G(d,p) -6.102 -0.937 5.166

Conformational Analysis through Computational Methods

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. For this compound, conformational flexibility exists primarily around the single bond connecting the furan and pyrazole rings and the C-C bond connecting the pyrazole ring to the methanol (B129727) group.

Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers to rotation between them. This is often done by performing a "scan" where the dihedral angle around a specific bond is systematically varied and the energy is calculated at each step. Studies on similar hybrid systems consisting of furan and other heterocyclic rings have shown that planar conformations are often the most stable due to the benefits of extended π-conjugation. The relative orientation of the furan oxygen and the pyrazole nitrogen atoms (syn vs. anti) is a key conformational feature that would be investigated.

Reaction Mechanism Studies via Computational Chemistry

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. By modeling reactants, transition states, and products, researchers can map out the entire reaction pathway and calculate activation energies, which determine the reaction rate.

The synthesis of furan-pyrazole derivatives often involves multi-step processes, such as [3+2] cycloaddition reactions. For example, the reaction of a hydrazonoyl chloride with a dicarbonyl compound can lead to the formation of the pyrazole ring. Theoretical studies can model the electronic changes that occur during this ring-forming step, identify the transition state structure, and confirm the proposed mechanism. This understanding is crucial for optimizing reaction conditions to improve yields and selectivity.

Molecular Docking for Interaction Profiling with Molecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is central to drug discovery and helps in understanding the molecular basis of a compound's biological activity.

Derivatives of this compound, such as pyrazolyl-chalcones, have been investigated for their potential as anticancer agents. In these studies, molecular docking is used to simulate how the compounds interact with the active sites of target proteins, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The docking analysis identifies key interactions, like hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the protein's active site. The strength of these interactions is quantified by a docking score, which helps to rank potential drug candidates.

Table 3: Example of Molecular Docking Insights for Furan-Pyrazole Derivatives

Ligand Class Protein Target Key Interacting Residues Types of Interactions
Pyrazolyl-chalcones Cyclin-dependent kinase 4 (CDK4) Amino acids in the ATP-binding pocket Hydrogen bonding, hydrophobic interactions
Furan-pyrazole hybrids 14-α demethylase Residues in the enzyme active site Hydrogen bonding, π-alkyl interactions

This table summarizes typical findings from docking studies on analogous compound classes.

These in silico studies are essential for predicting a molecule's potential biological targets and for guiding the rational design of more potent and selective therapeutic agents.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting and understanding the reactive behavior of a compound, as it highlights the regions that are electron-rich and susceptible to electrophilic attack, as well as electron-poor regions prone to nucleophilic attack. The MEP is mapped onto the constant electron density surface, with different colors representing varying potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich), blue signifies the most positive electrostatic potential (electron-poor), and green represents areas of neutral potential. The potential increases in the order of red < orange < yellow < green < blue.

While a specific MEP analysis for this compound is not available in the reviewed literature, a comprehensive study on the closely related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, provides significant insights into the expected electrostatic potential distribution. nih.gov By analyzing the functional groups present in this compound—namely the furan ring, the pyrazole ring, and the methanol group—a qualitative description of its MEP surface can be inferred, supported by findings for analogous structures.

The most negative regions of electrostatic potential, indicated by red and yellow colors, are anticipated to be concentrated around the heteroatoms due to the presence of lone pairs of electrons. Specifically, the nitrogen atoms of the pyrazole ring and the oxygen atom of the furan ring are expected to be the primary centers of negative potential. nih.govnih.gov These areas are the most likely sites for electrophilic attack.

Conversely, the regions of positive electrostatic potential, depicted in blue, are generally located around the hydrogen atoms. In the case of this compound, the hydrogen atom of the N-H group in the pyrazole ring and the hydrogen of the O-H group in the methanol substituent are predicted to exhibit the most positive potential. These electron-deficient sites are susceptible to nucleophilic attack.

The carbon and hydrogen atoms of the aromatic rings and the methylene (B1212753) group of the methanol substituent would likely exhibit intermediate potential values, represented by shades of green, indicating a more neutral charge distribution.

The MEP analysis, therefore, provides a detailed map of the electronic landscape of the molecule, which is crucial for understanding its intermolecular interactions and chemical reactivity. The distinct positive, negative, and neutral regions on the MEP surface of this compound would govern its binding affinity to biological receptors and its behavior in chemical reactions.

Region Color Code Electrostatic Potential Interpretation
Pyrazole Nitrogen AtomsRedMost NegativeHigh electron density, susceptible to electrophilic attack.
Furan Oxygen AtomRed/YellowNegativeElectron-rich region, potential site for electrophilic attack.
Pyrazole N-H HydrogenBlueMost PositiveElectron-deficient, susceptible to nucleophilic attack.
Methanol O-H HydrogenBluePositiveElectron-poor region, potential site for nucleophilic attack.
Aromatic C-H GroupsGreenNeutralRelatively neutral charge distribution.

Synthetic Applications and Advanced Materials Context of 3 Furan 2 Yl 1h Pyrazol 4 Yl Methanol and Its Analogues

Strategic Building Block in Complex Molecule Synthesis

The furan-pyrazole framework is a recognized "privileged scaffold" in medicinal chemistry, indicating its recurring presence in biologically active compounds. semanticscholar.org (3-(furan-2-yl)-1H-pyrazol-4-yl)methanol serves as a valuable intermediate, leveraging the distinct functionalities of its constituent rings and the reactive methanol (B129727) group. While direct examples of its use are emerging, the applications of closely related analogues highlight its potential.

For instance, acetyl-substituted furan-pyrazoles, such as 1‐[3‐(furan‐2‐yl)‐5‐methyl‐1‐(4‐nitrophenyl)‐1H‐pyrazol‐4‐yl]ethan‐1‐one, are utilized as key precursors in the Claisen-Schmidt condensation to produce complex chalcone (B49325) derivatives. d-nb.inforesearchgate.netnih.gov These chalcones, in turn, have demonstrated significant anticancer activities. nih.gov The hydroxymethyl group of this compound can be readily oxidized to an aldehyde or a carboxylic acid, providing access to a similar class of reactive intermediates for the synthesis of complex molecular targets.

The versatility of the pyrazole (B372694) ring allows for functionalization at multiple positions, enabling the strategic construction of diverse molecular libraries. The furan (B31954) moiety can also undergo various transformations, such as oxidative dearomatization, to generate highly functionalized intermediates like 2-ene-1,4,7-triones, which can then be cyclized into other complex structures. nih.gov This dual reactivity makes this compound a highly strategic starting material for synthesizing novel organic compounds with potential pharmaceutical applications.

Precursor for Advanced Heterocyclic Systems

Fused heterocyclic systems are of great interest due to their rigid, planar structures and unique electronic properties, which are desirable in both medicinal chemistry and materials science. nih.gov Furan-pyrazole derivatives are excellent precursors for the synthesis of a variety of advanced, fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyridazines.

Pyrazolo[1,5-a]pyrimidines: These fused heterocycles are considered purine (B94841) analogues and have attracted significant attention for their biological activities. researchgate.net The synthesis of pyrazolo[1,5-a]pyrimidines often involves the cyclocondensation of 5-aminopyrazole derivatives with β-enaminones or similar 1,3-dielectrophilic species. nih.govnih.gov Although not a direct precursor, this compound can be envisioned as a starting point for obtaining the necessary aminopyrazole intermediate through a sequence of functional group transformations. For example, conversion of the methanol to a nitrile, followed by reduction and subsequent cyclization, would provide access to this important class of compounds.

Pyrazolo[3,4-d]pyridazines: This class of fused heterocycles is also accessible from functionalized pyrazole precursors. acs.org The synthesis can be achieved through the reaction of pyrazole-3-carboxylates with hydrazine (B178648) derivatives. acs.org The formylpyrazole derivatives, which can be obtained by oxidation of the corresponding methanol, are also key intermediates for constructing the pyridazine (B1198779) ring. semanticscholar.orgmdpi.com For example, the reaction of 4-formyl-1H-pyrazole-3-carboxylates with hydrazine leads to the formation of pyrazolo[3,4-d]pyridazin-4-ones. semanticscholar.org

The following table summarizes representative transformations of pyrazole derivatives into advanced fused heterocyclic systems, illustrating the potential pathways available from this compound.

Starting Pyrazole DerivativeReagent(s)Fused Heterocyclic SystemReference(s)
5-Aminopyrazoleβ-EnaminonePyrazolo[1,5-a]pyrimidine researchgate.net, nih.gov
Pyrazole-3-carboxylateHydrazinePyrazolo[3,4-d]pyridazinone acs.org
4-FormylpyrazoleHydrazinePyrazolo[3,4-d]pyridazine semanticscholar.org
5-Aminopyrazole-4-carbaldehydeMethylene (B1212753) Active NitrilesPyrazolo[3,4-b]pyridine semanticscholar.org

Role in the Development of Novel Synthetic Methodologies

While this compound has not been central to the development of a named reaction, its analogues are frequently employed in establishing and optimizing important synthetic transformations. The synthesis of pyrazoles themselves involves several well-established methods, including the condensation of 1,3-dicarbonyl compounds with hydrazines and [3+2] cycloaddition reactions. organic-chemistry.org

The Vilsmeier-Haack reaction is a prominent methodology for the synthesis of 4-formylpyrazoles from hydrazones. mdpi.comnih.gov This reaction is a key step in creating versatile pyrazole-based building blocks. The resulting formylpyrazoles are crucial intermediates for synthesizing a wide array of fused heterocyclic systems, as discussed in the previous section. semanticscholar.org

Furthermore, furan-pyrazole scaffolds are utilized in multicomponent reactions (MCRs), which are highly efficient one-pot processes for generating molecular complexity. mdpi.com These reactions often rely on the diverse reactivity of the pyrazole and its substituents. The hydroxymethyl group in this compound offers a point for modification, allowing the resulting derivatives to be tailored for participation in various MCRs to build extensive molecular libraries.

Potential in Functional Materials Design (e.g., optical materials, chemosensors)

The unique electronic properties of the pyrazole and furan rings make their combination a promising platform for the design of novel functional materials. Pyrazole derivatives are known to exhibit interesting photophysical properties, and their fused systems are being explored for applications in organic optoelectronics. nih.gov

Optical Materials: Furan-containing polymers have been investigated as alternatives to thiophene-based materials in organic electronics and solar cells due to their similar electronic properties. lbl.gov Pyrazoline derivatives, close relatives of pyrazoles, have been shown to exhibit efficient broadband photoluminescence across the visible spectrum, with potential applications in lasing materials. researchgate.net The combination of the furan and pyrazole moieties in this compound provides a core structure that could be elaborated into novel dyes and fluorescent materials. The methanol group serves as a convenient attachment point for tuning the electronic properties or for polymerization.

Chemosensors: The pyrazole scaffold is an excellent chelating ligand for metal ions due to the presence of multiple nitrogen donor sites. nih.gov This property has been widely exploited in the design of colorimetric and fluorescent chemosensors for the detection of various metal ions, including Cu(II). semanticscholar.orgchemrxiv.org The design of these sensors often involves incorporating a signaling unit (fluorophore or chromophore) with a receptor unit that selectively binds the target analyte. The furan-pyrazole core can act as the signaling unit, and the molecule can be functionalized via the methanol group to introduce specific binding sites, thereby creating a selective chemosensor. Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, have been successfully used as the fluorophore in chemosensors for anions like cyanide. rsc.org

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. They have applications in gas storage, separation, and catalysis. dtu.dkmdpi.com Pyrazolate-based MOFs have shown promise for the selective capture of volatile organic compounds like formaldehyde (B43269). dtu.dkresearchgate.net The nitrogen atoms of the pyrazole ring and the oxygen of the furan and methanol groups in this compound make it a potential candidate as an organic linker for the synthesis of novel MOFs with tailored properties.

The table below highlights the potential applications of this scaffold in functional materials.

Material TypePotential ApplicationRationaleKey Structural Feature(s)Reference(s)
Optical MaterialsOrganic Light-Emitting Diodes (OLEDs), DyesPhotoluminescent properties of pyrazole and electronic properties of furan.Furan-pyrazole core researchgate.net, lbl.gov
ChemosensorsDetection of Metal Ions and AnionsChelating ability of pyrazole nitrogen atoms.Pyrazole ring, functionalizable methanol group nih.gov, chemrxiv.org, rsc.org
Metal-Organic Frameworks (MOFs)Gas Sorption and SeparationCoordinating sites on pyrazole, furan, and methanol groups.N- and O-donor atoms dtu.dk, researchgate.net

Q & A

Q. What synthetic routes are commonly employed to prepare (3-(furan-2-yl)-1H-pyrazol-4-yl)methanol?

A typical method involves condensation reactions between furan-containing aldehydes and hydrazine derivatives. For example, hydrazine hydrate and KOH in ethanol under reflux conditions (5–8 hours) can yield pyrazole intermediates, followed by functionalization of the 4-position with a hydroxymethyl group. Reaction progress is monitored via TLC, and purification involves acidification (HCl) and crystallization from ethanol .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • ¹H NMR : To confirm substitution patterns on the pyrazole and furan rings.
  • IR spectroscopy : To identify hydroxyl (-OH) and C-O (furan) stretches.
  • Mass spectrometry : For molecular ion ([M+H]⁺) verification and fragmentation analysis.
  • Elemental analysis : To validate purity and stoichiometry .

Q. How can purification challenges for pyrazole-furan hybrids be addressed?

Contaminants from incomplete cyclization or side reactions are mitigated using:

  • Column chromatography (silica gel, ethyl acetate/hexane gradients).
  • Recrystallization from ethanol or methanol, leveraging solubility differences.
  • Acid-base partitioning (e.g., HCl washing to remove unreacted amines) .

Q. What reactivity patterns are observed in this compound?

The hydroxymethyl group at the 4-position undergoes:

  • Esterification : With acyl chlorides or anhydrides.
  • Oxidation : To carboxylic acids using KMnO₄ or CrO₃.
  • Nucleophilic substitution : In reactions with alkyl halides or sulfonating agents .

Advanced Research Questions

Q. How are crystallographic data contradictions resolved during structural determination of pyrazole derivatives?

SHELXL refinement (via twin-law analysis and high-resolution data) is critical for resolving ambiguities in electron density maps. For example, partial occupancy or disordered solvent molecules in the crystal lattice require iterative refinement cycles and validation using R-factor convergence metrics .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Adapt protocols from structurally related compounds:

  • Cell viability assays (MTT or SRB) against cancer lines (e.g., MCF7, HepG2).
  • Apoptosis detection : Flow cytometry with Annexin V/PI staining.
  • Dose-response studies (IC₅₀ calculation) over 48–72 hours .

Q. How can molecular docking predict the bioactivity of this compound?

Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or receptors). Key steps:

  • Prepare the ligand (optimize geometry at B3LYP/6-31G* level).
  • Retrieve protein structures from PDB (e.g., M4 muscarinic receptor for allosteric modulation studies).
  • Validate docking poses via MD simulations and binding energy calculations .

Q. What strategies optimize structure-activity relationships (SAR) for pyrazole-furan hybrids?

Systematic modifications include:

  • Substituent variation : Electron-withdrawing/donating groups on the furan or pyrazole.
  • Scaffold hopping : Replacing furan with thiophene or benzofuran.
  • Pharmacophore mapping : To identify critical hydrogen-bonding or hydrophobic motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.